3,4-Dimethylbenzohydrazide

概要

説明

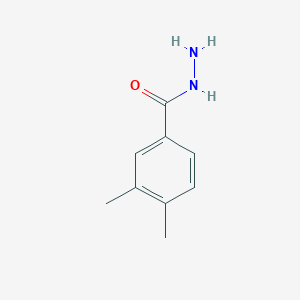

3,4-Dimethylbenzohydrazide is an organic compound with the molecular formula C9H12N2O. It is a derivative of benzohydrazide, where two methyl groups are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: 3,4-Dimethylbenzohydrazide can be synthesized from methyl 3,4-dimethylbenzoate through a reaction with hydrazine hydrate. The reaction typically involves heating the methyl ester with hydrazine hydrate at elevated temperatures (around 100°C) for several hours to yield the desired hydrazide .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve efficient production.

化学反応の分析

Types of Reactions: 3,4-Dimethylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding benzoyl derivatives.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Benzoyl derivatives.

Reduction: Amines.

Substitution: Various substituted benzohydrazides depending on the nucleophile used.

科学的研究の応用

Antioxidant Activity

3,4-Dimethylbenzohydrazide and its derivatives have been extensively studied for their antioxidant properties. Research indicates that these compounds exhibit significant radical scavenging activities, which are crucial for combating oxidative stress in biological systems.

- DPPH Radical Scavenging : Various studies have reported the ability of this compound derivatives to scavenge DPPH radicals effectively. For instance, synthesized compounds showed IC50 values ranging from 10.12 to 84.34 µM, indicating stronger activity than standard antioxidants like n-propyl gallate .

- Superoxide Anion Scavenging : The same studies noted that certain derivatives of this compound demonstrated superior activity against superoxide anions compared to established standards . This property is particularly relevant for developing therapeutic agents aimed at preventing oxidative damage in cells.

Pharmaceutical Applications

The pharmaceutical potential of this compound is evident in its use as a scaffold for synthesizing bioactive compounds. These derivatives have been explored for various therapeutic applications:

- Anticancer Activity : There is ongoing research into the anticancer properties of benzohydrazide derivatives. Compounds derived from this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

- Anti-inflammatory Properties : Some studies suggest that derivatives of this compound may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases . This is particularly relevant given the increasing prevalence of chronic inflammatory conditions.

Wound Healing Applications

Research has indicated that compounds related to this compound may play a role in wound healing. Bioactive peptides derived from such compounds have shown potential in enhancing re-epithelialization and granulation tissue formation in animal models . This application is critical given the challenges associated with chronic wounds and the need for effective treatments.

Material Science Applications

In material science, hydrogels incorporating this compound derivatives are being explored for drug delivery systems. The unique properties of hydrogels allow for controlled release and targeted delivery of therapeutic agents, which can enhance the efficacy of treatments while minimizing side effects . The ability to modify these hydrogels chemically opens avenues for developing tailored therapeutic solutions.

Case Studies and Research Findings

作用機序

The mechanism of action of 3,4-dimethylbenzohydrazide involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate or inhibitor for specific enzymes, affecting their activity. The pathways involved depend on the specific application and the nature of the target enzyme or receptor .

類似化合物との比較

2,4-Dimethylbenzohydrazide: Similar structure but with methyl groups at the 2nd and 4th positions.

3,4-Dimethoxybenzohydrazide: Contains methoxy groups instead of methyl groups at the 3rd and 4th positions.

Uniqueness: 3,4-Dimethylbenzohydrazide is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of methyl groups at the 3rd and 4th positions provides steric hindrance and electronic effects that differentiate it from other benzohydrazide derivatives .

生物活性

3,4-Dimethylbenzohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a hydrazide functional group attached to a dimethyl-substituted benzene ring. This unique structure contributes to its reactivity and biological activity, allowing it to interact with various molecular targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The hydrazide moiety can form hydrogen bonds and participate in nucleophilic addition reactions due to the presence of functional groups like the cyano group in related derivatives. These interactions can modulate enzyme activity, leading to various biological effects such as antioxidant activity and antiglycation properties .

Antioxidant Activity

Several studies have evaluated the antioxidant potential of this compound and its derivatives. For instance, a study reported that compounds synthesized from this compound exhibited significant DPPH scavenging activity, with IC50 values ranging from 10.12 μM to 84.34 μM. The most active compound in this series demonstrated three times the activity of the standard antioxidant, n-propyl gallate .

Table 1: DPPH Scavenging Activity of Compounds Derived from this compound

| Compound | IC50 (μM) | Comparison Standard |

|---|---|---|

| Compound 1 | 10.12 ± 0.54 | n-propyl gallate (30.30 ± 0.2) |

| Compound 2 | 20.45 ± 1.10 | n-propyl gallate |

| Compound 3 | 15.30 ± 0.80 | n-propyl gallate |

| Compound 4 | 25.00 ± 1.50 | n-propyl gallate |

Antiglycation Activity

Another significant biological activity of this compound is its potential antiglycation effect. In vitro studies have shown that derivatives can inhibit protein glycation, which is crucial for preventing complications in diabetic patients. The IC50 values for various compounds ranged from 216.52 μM to 748.71 μM when compared to the standard rutin (IC50 = 294.46 μM) .

Table 2: Antiglycation Activity of Compounds Derived from this compound

| Compound | IC50 (μM) | Comparison Standard |

|---|---|---|

| Compound A | 216.52 ± 4.2 | Rutin (294.46 ± 1.50) |

| Compound B | 289.58 ± 2.64 | Rutin |

| Compound C | 242.53 ± 6.1 | Rutin |

| Compound D | 307.1 ± 6.08 | Rutin |

Case Study on Antioxidant Properties

In a recent study focused on the synthesis and evaluation of antioxidants derived from hydrazides, researchers found that several derivatives of this compound displayed superior antioxidant properties compared to traditional antioxidants like ascorbic acid and vitamin E . The study highlighted the structure-activity relationship (SAR), emphasizing that specific substitutions on the benzene ring significantly enhanced antioxidant efficacy.

Clinical Implications

The potential therapeutic applications of compounds based on this compound are vast, particularly in managing oxidative stress-related diseases and diabetes-related complications due to their antioxidant and antiglycation properties . Further clinical studies are warranted to explore these applications fully.

特性

IUPAC Name |

3,4-dimethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-8(5-7(6)2)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRJRJKXLKZPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。